N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
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Overview
Description
N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a combination of pyridine, oxadiazole, pyrrole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the pyridine and pyrrole groups. The final step often involves the coupling of the thiophene moiety with the rest of the molecule under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those that contain pyridine, oxadiazole, pyrrole, and thiophene moieties, such as:
- N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide
- N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide
Uniqueness
The uniqueness of N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide lies in its specific combination of functional groups and the resulting properties
Properties
Molecular Formula |
C20H19N5O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C20H19N5O2S/c26-18(13-17(15-7-12-28-14-15)25-10-3-4-11-25)22-9-6-19-23-20(24-27-19)16-5-1-2-8-21-16/h1-5,7-8,10-12,14,17H,6,9,13H2,(H,22,26) |
InChI Key |
DQSUOTIYKFGXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCNC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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